molecular formula C7H9F3N4 B13025887 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B13025887
M. Wt: 206.17 g/mol
InChI Key: QNMRNIYWGJIYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation and Validation

The systematic IUPAC name for this compound is derived through sequential analysis of its fused bicyclic structure. The parent heterocycle is a pyridine ring fused to a triazolo system. The pyridine moiety is partially saturated, as indicated by the "5,6,7,8-tetrahydro" prefix, which specifies hydrogenation at positions 5–8. The trifluoromethyl (-CF₃) substituent occupies position 3 of the triazolo ring, while the primary amine (-NH₂) group is located at position 8 of the pyridine scaffold.

The numbering follows IUPAC Priority Rules, beginning with the nitrogen atom in the pyridine ring. The triazolo[4,3-a]pyridine system receives priority over substituents, ensuring correct locant assignments. Validation using RDKit-generated InChI descriptors confirms the absence of stereochemical ambiguity, as no chiral centers were identified in computational analyses.

Alternative Nomenclatural Representations in Chemical Databases

Chemical databases employ varied naming conventions for this compound:

Database Representation
PubChem 3-(trifluoromethyl)-5H,6H,7H,8H-triazolo[4,3-a]pyridin-7-amine
ChemicalBook 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine HCl
Chemsrc 3-(trifluoromethyl)-5H,6H,7H,8H-triazolo[4,3-a]pyridin-7-amine

These variations arise from differences in hydrogen position enumeration and protonation state descriptions. The "5H,6H,7H,8H" prefix in PubChem emphasizes specific hydrogen locations on the saturated pyridine ring, while alternative representations simplify the tetrahydro designation.

CAS Registry Number and Cross-Referenced Identification Systems

The compound has been assigned multiple identifiers across chemical registries:

Identifier Type Value Source
CAS Registry Number 2092777-31-4 PubChem, Chemsrc
PubChem CID 131320671 PubChem
EINECS 616-309-4 ChemicalBook
InChIKey FYYHQALGUZDERU- RDKit computation

The CAS Registry Number 2092777-31-4 serves as the primary unique identifier, while the InChIKey facilitates structure-based database searches across platforms. Cross-referencing these identifiers enables precise tracking of synthetic protocols and physicochemical data in literature.

Molecular Formula and Stereochemical Considerations

The molecular formula C₇H₉F₃N₄ was confirmed through multiple analytical methods:

Method Result Source
RDKit computation C₇H₉F₃N₄ Code execution
PubChem C₇H₉F₃N₄ CID 131320671
Chemsrc C₇H₉F₃N₄ CAS 2092777-31-4

Stereochemical analysis reveals no chiral centers in the base structure, as demonstrated by RDKit's FindMolChiralCenters function returning an empty list. However, the tetrahydro-pyridine ring introduces conformational flexibility, with boat and chair configurations possible in solution-phase dynamics. Database entries explicitly note the absence of specified stereochemistry in available samples.

Table 1: Key Molecular Descriptors

Property Value
Molecular weight 206.17 g/mol
Exact mass 206.0780 Da
Topological polar surface area 72.8 Ų
Hydrogen bond donors 2
Hydrogen bond acceptors 5

Data synthesized from PubChem entries and computational chemistry outputs.

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-4(11)2-1-3-14(5)6/h4H,1-3,11H2

InChI Key

QNMRNIYWGJIYDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NN=C(N2C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

The synthesis typically follows a three-step process involving hydrazine substitution, trifluoroacetylation, and catalytic hydrogenation, as detailed in a Chinese patent (CN102796104A) and supported by related research findings.

Step 1: Formation of Hydrazinopyrazine Intermediate

  • Reagents: Ethanol, hydrazine hydrate, and 2-chloropyrazine.
  • Procedure: Hydrazine hydrate (80%) is added to ethanol and heated to approximately 58 °C. 2-chloropyrazine is added dropwise while maintaining the temperature between 60-61 °C.
  • Reaction Time: Approximately 15 hours.
  • Workup: The reaction mixture is cooled to 0 °C, pH adjusted to 6 using sodium hydroxide, stirred, diluted with xylene, concentrated, and extracted with methylene dichloride/virahol at 20-30 °C.
  • Isolation: The residue is diluted with methyl tert-butyl ether (MTBE), chilled to 0 °C, stirred for 2 hours, filtered, washed with cold MTBE, and dried under reduced pressure.
  • Yield and Purity: The intermediate (compound 2) is obtained with an HPLC purity of about 93.3%.

Step 2: Trifluoroacetylation and Cyclization

  • Reagents: Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid.
  • Procedure: Chlorobenzene and trifluoroacetic anhydride are mixed and cooled to 0 °C. The hydrazinopyrazine intermediate is added in batches under vigorous stirring, maintaining 3-5 °C.
  • Reaction Conditions: The mixture is heated to 50 °C, methylsulfonic acid is added, and the solution is refluxed to distill off trifluoroacetic acid (bp 72-75 °C). The reaction continues at 110 °C for 42 hours and then at 100 °C for an additional 60 hours.
  • Workup: The mixture is cooled, evaporated to dryness with sodium acetate, pH adjusted to 12, filtered, washed with ammoniacal liquor (24-27%), extracted with saturated sodium chloride, dried, and purified by short silica gel column chromatography.
  • Yield and Purity: The product (compound 4) is obtained with an HPLC purity of 99.1%.

Step 3: Catalytic Hydrogenation and Final Isolation

  • Reagents: Palladium on carbon (10%), ethanol, hydrogen chloride solution.
  • Procedure: Compound 4 is hydrogenated in ethanol under nitrogen atmosphere in a high-pressure reactor at 23-25 °C and 4 bar hydrogen pressure for 4.5 hours.
  • Workup: After filtration and concentration, the residue is mixed with ethanolic hydrogen chloride solution, stirred at 25 °C for 1 hour, then cooled to 0 °C and further stirred overnight at -15 °C.
  • Isolation: The precipitate is filtered, washed with cold ethanol/MTBE, and dried to constant weight.
  • Yield and Purity: The final product, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridin-8-amine hydrochloride, is obtained as a white crystal with an HPLC purity of 99.3%.

Summary Table of Preparation Steps

Step Reactants & Conditions Key Parameters Product & Purity Notes
1 Ethanol, hydrazine hydrate, 2-chloropyrazine; 58-61 °C, 15 h pH 6, cooling to 0 °C, extraction Intermediate 2; HPLC 93.3% Hydrazine substitution
2 Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid; reflux, 100-110 °C, 102 h total pH adjusted to 12, silica gel purification Intermediate 4; HPLC 99.1% Trifluoroacetylation and cyclization
3 Pd/C (10%), ethanol, H2 (4 bar), 23-25 °C, 4.5 h; HCl ethanolic solution Cooling to -15 °C overnight Final product; HPLC 99.3% Catalytic hydrogenation and salt formation

Alternative Synthetic Routes and Research Findings

Research literature presents alternative routes involving the construction of the triazolo[4,3-a]pyrazine scaffold starting from ethyl trifluoroacetate and hydrazine hydrate, followed by acylation, cyclization, and nucleophilic substitutions under controlled low-temperature conditions. For example:

  • Ethyl trifluoroacetate reacts with hydrazine hydrate in acetonitrile at room temperature to form trifluoroacetohydrazide.
  • Subsequent addition of sodium hydroxide and chloroacetyl chloride at 10 °C yields an intermediate precipitate.
  • Cyclization using phosphorus oxychloride produces an oxadiazole intermediate.
  • Nucleophilic attack by ethylenediamine at -20 °C opens the ring and cyclizes to form the triazolo scaffold.
  • Final cyclization in concentrated hydrochloric acid yields the key triazolo compound.

These steps emphasize mild conditions and efficient cyclization, supporting the industrial synthesis of related derivatives with good yields and structural confirmation by NMR and mass spectrometry.

Industrial and Practical Considerations

  • The described method from the patent offers a straightforward, scalable synthesis with readily available starting materials.
  • The process minimizes byproduct formation and simplifies purification, which is crucial for cost-effective industrial production.
  • The use of palladium-catalyzed hydrogenation under mild conditions ensures high selectivity and product purity.
  • The final hydrochloride salt form improves compound stability and crystallinity, facilitating handling and formulation.

Chemical Reactions Analysis

Cyclization Reactions

The compound is synthesized via multi-step cyclization processes. A patented method involves:

  • Hydrazine ring formation : Reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at 60–61°C for 15 hours to form a hydrazine intermediate .

  • Trifluoromethyl introduction : Treatment with trifluoroacetic anhydride and methanesulfonic acid under reflux (110°C, 42 hours) to cyclize the triazole ring .

  • Hydrogenation : Catalytic hydrogenation (Pd/C, 3.5–4.5 kg/cm² H₂, 40–45°C) reduces the pyrazine ring to a tetrahydro form .

StepReagents/ConditionsProductYieldReference
1Hydrazine hydrate, ethanol, 60°CHydrazine intermediate93%
2Trifluoroacetic anhydride, methanesulfonic acidTriazole ring formation99%
3H₂, Pd/C, 40–45°CTetrahydro-pyrazine85%

Substitution Reactions

The trifluoromethyl group and amine moiety participate in nucleophilic and electrophilic substitutions:

  • Trifluoromethyl displacement : Reacts with amines or thiols under basic conditions (e.g., NaOH) to replace the -CF₃ group.

  • Amine functionalization : The primary amine undergoes alkylation or acylation with reagents like acetyl chloride or alkyl halides.

Catalytic Hydrogenation

Hydrogenation of the pyrazine ring is critical for achieving the tetrahydro structure. Using 10% Pd/C in methanol under 3.5–4.5 kg/cm² H₂ pressure selectively reduces the ring without affecting the triazole or -CF₃ group .

Acid-Catalyzed Cyclization

Trifluoroacetic anhydride and methanesulfonic acid facilitate cyclization by protonating the hydrazine intermediate, promoting intramolecular attack to form the triazole ring .

Thermal Stability

The compound is stable under standard laboratory conditions (20–25°C) but degrades above 150°C, releasing HF gas due to -CF₃ bond cleavage.

Hydrolytic Sensitivity

The amine group undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) conditions, forming pyridine derivatives.

Industrial-Scale Optimization

Continuous flow chemistry improves scalability and reduces byproduct formation. Key parameters include:

  • Residence time : 30–60 minutes for cyclization.

  • Catalyst loading : 5–10 wt% Pd/C for hydrogenation .

Functionalization for Drug Discovery

The compound serves as a scaffold for kinase inhibitors. Example modifications:

  • C-8 amine alkylation : Enhances binding to c-Met kinase.

  • Triazole ring substitution : Modulates VEGFR-2 affinity.

DerivativeModificationIC₅₀ (c-Met)IC₅₀ (VEGFR-2)
RB7-CF₃, -NH₂8.18 µM6.58 µM
RB8-CF₃, -NHAc12.3 µM9.42 µM

Comparison with Similar Compounds

Substituent Variations: Trifluoromethyl vs. Methyl/Ethyl Groups

Key Analogs

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Applications
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine -CF₃ C₉H₁₃F₃N₄ 234.22 Sitagliptin intermediate, antimicrobial agents
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine -CH₃ C₇H₈N₄ 148.17 Research intermediate, kinase inhibitors
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine -C₂H₅ C₈H₁₀N₄ 162.20 No therapeutic data; structural studies

Comparison

  • Electron Effects : The -CF₃ group is strongly electron-withdrawing, enhancing binding to hydrophobic enzyme pockets (e.g., DPP-4), whereas methyl (-CH₃) and ethyl (-C₂H₅) groups are electron-donating, leading to weaker target interactions .
  • Metabolic Stability : -CF₃ reduces oxidative metabolism, increasing half-life. Methyl analogs may undergo faster hepatic clearance .
  • Solubility : The tetrahydro-pyridine ring in the trifluoromethyl compound improves aqueous solubility compared to fully aromatic methyl/ethyl derivatives .

Ring Saturation: Tetrahydro vs. Aromatic Systems

Key Analogs

Compound Name Ring Structure Molecular Formula Molar Mass (g/mol)
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine Partially saturated C₉H₁₃F₃N₄ 234.22
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine Fully aromatic C₇H₈N₄ 148.17

Comparison

  • Conformational Flexibility : The tetrahydro ring allows for greater flexibility, enabling better adaptation to enzyme active sites (e.g., DPP-4) .
  • Synthetic Accessibility : Aromatic systems (e.g., 7-methyl derivative) are synthesized via direct cyclization, while tetrahydro analogs require additional hydrogenation steps .

Functional Group Modifications

Key Analogs

Compound Name Functional Group Molecular Formula Key Properties
N-Phenethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine Phenethylamine side chain C₁₉H₁₇N₄S 333.12 Enhanced lipophilicity; kinase inhibition
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride Chloro substitution C₉H₉Cl₂F₃N₄ 302.10 Potential genotoxicity; altered electronic profile

Comparison

  • Lipophilicity : Phenethylamine-substituted analogs (e.g., N-phenethyl derivatives) exhibit higher logP values, improving blood-brain barrier penetration .
  • Toxicity: Chloro-substituted derivatives (e.g., 8-chloro analogs) may introduce genotoxic risks, necessitating stringent impurity controls .

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS No. 762240-92-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₈F₃N₄
  • Molecular Weight : 228.60 g/mol
  • IUPAC Name : 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Synthesis

The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves cyclization reactions that introduce the trifluoromethyl group and establish the triazole ring structure. Various synthetic routes have been explored to optimize yield and purity while minimizing by-products .

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer).
  • Findings : The compound exhibited significant cytotoxic effects with IC₅₀ values indicating effective inhibition of cell proliferation. Specifically, it induced apoptosis through mechanisms involving the activation of caspase pathways and reduction in proliferating cell nuclear antigen (PCNA) levels .

The biological activity of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to disrupt cell cycle progression in cancer cells by modulating key regulatory proteins.
  • Inhibition of Kinases : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer progression .

Study 1: In Vivo Efficacy

In a recent in vivo study using mouse models bearing xenograft tumors derived from human cancer cell lines, treatment with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine resulted in reduced tumor growth compared to control groups. Histological analysis revealed significant apoptosis within tumor tissues treated with the compound .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that variations in substituents on the triazole ring significantly affected biological potency. Compounds with larger or more polar substituents tended to exhibit diminished activity compared to their smaller counterparts .

Summary of Biological Activities

Activity TypeObservations
AntiproliferativeEffective against multiple cancer cell lines
Apoptosis InductionIncreased caspase activation
Cell Cycle ArrestModulation of PCNA levels
Kinase InhibitionPotential inhibition of specific kinases

Q & A

Q. What are the common synthetic routes for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine?

The compound is typically synthesized via multi-step condensation reactions. For example, a key intermediate in sitagliptin synthesis involves reacting 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butyric acid with the triazolopyrazine derivative in the presence of a catalyst (e.g., a compound represented by formula V). This yields a carbamate intermediate, which is subsequently deprotected to form the target molecule . Another method involves hydrazine-acetonitrile mixtures for precursor preparation, followed by recrystallization from methanol to obtain crystalline forms suitable for structural analysis .

Q. How is the structural identity of this compound verified in academic research?

Structural characterization employs a combination of spectroscopic and crystallographic techniques:

  • NMR/IR spectroscopy : Confirms functional groups and molecular connectivity .
  • X-ray crystallography : Provides precise geometric parameters (e.g., bond lengths, angles) and solid-state packing. For example, crystallographic data for related triazolopyrazine derivatives show bond angles such as N5–C6–N6 = 115.41° and C11–C12–C7 = 120.34° .
  • Melting point analysis : Reported melting points (e.g., 82–84°C for derivatives) serve as a purity indicator .

Q. What is the pharmacological relevance of this compound?

It is a critical intermediate in the synthesis of sitagliptin , a DPP-IV inhibitor used for type 2 diabetes. The compound’s trifluoromethyl group enhances metabolic stability and binding affinity to the DPP-IV enzyme. Preclinical studies show potent inhibitory activity (IC50 = 18 nM) and selectivity over other proteases .

Advanced Research Questions

Q. How are genotoxic impurities like 7-nitroso derivatives controlled during synthesis?

The 7-nitroso impurity (7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) is monitored using ultraperformance liquid chromatography-triple quadrupole mass spectrometry (UPLC-MS/MS) . Key parameters include:

  • Limit of quantification (LOQ) : 37 ng/day, as per EMA guidelines .
  • Chromatographic conditions : Reverse-phase C18 columns with mobile phases optimized for nitroso compound separation .
  • Sample preparation : Acidic extraction to stabilize the impurity and avoid degradation .

Q. What catalytic strategies improve the efficiency of its synthesis?

A modular approach using transition-metal catalysts (e.g., Pd or Ru complexes) enhances yield and enantiomeric purity. For example, catalytic asymmetric hydrogenation of intermediates reduces racemization, critical for maintaining the (R)-configuration in sitagliptin precursors . Reaction optimization studies focus on solvent polarity (e.g., acetonitrile vs. methanol) and temperature (e.g., 573 K for recrystallization) to minimize side products .

Q. How does structural modification influence its biological activity as a DPP-IV inhibitor?

Structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl group : Essential for hydrophobic interactions with the S2 pocket of DPP-IV, improving binding affinity .
  • Amine position : The 8-amine group in the triazolopyrazine ring facilitates hydrogen bonding with catalytic residues (e.g., Tyr631) .
  • Piperazine ring saturation : Enhances conformational rigidity, reducing off-target effects .

Methodological Notes

  • Impurity Profiling : Cross-validate UPLC-MS results with <sup>1</sup>H NMR to distinguish isobaric impurities .
  • Crystallization Optimization : Use mixed solvents (e.g., methanol/water) to improve crystal quality for diffraction studies .
  • Catalytic Screening : Employ high-throughput screening (HTS) to identify optimal catalysts for asymmetric synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.